N-(4-ACETYLPHENYL)-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S2/c1-13(26)14-5-7-15(8-6-14)23-16(27)11-28-19-17-18(21-12-22-19)24-20(29-17)25-9-3-2-4-10-25/h5-8,12H,2-4,9-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPOBSYMQMYICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Acetylphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfany}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities. The presence of the piperidine moiety and the acetylphenyl group contributes to its pharmacological profile. The molecular formula is with a molecular weight of approximately 292.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O2S |
| Molecular Weight | 292.4 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[4,5-d]pyrimidine exhibit significant anticancer properties. For instance, compounds modified at specific positions on the thiazolo ring have shown efficacy against various cancer cell lines, including breast and lung cancer.
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the modulation of key signaling pathways such as AKT/mTOR and by reducing the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest moderate to strong activity against several bacterial strains:
- Bacterial Strains Tested :
- Salmonella typhi
- Bacillus subtilis
In vitro assays demonstrated that the compound inhibits bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Antioxidant Properties
The antioxidant capability of N-(4-acetylphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfany}acetamide has been highlighted in several studies. The presence of electron-donating groups enhances its ability to scavenge free radicals.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Moderate activity against bacteria | |
| Antioxidant | Scavenges free radicals |
Study 1: Anticancer Effects on MCF-7 Cells
A study evaluated the anticancer effects of derivatives similar to N-(4-acetylphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfany}acetamide on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 1.27 to 1.50 µM. Flow cytometry analysis confirmed that these compounds triggered apoptosis without affecting normal cells .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of compounds related to N-(4-acetylphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfany}acetamide. The study revealed significant antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting potential therapeutic applications in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs (Table 1) exhibit variations in core heterocycles, substituents, and functional groups, which influence their physicochemical properties and hypothetical biological activities.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Heterocycle Differences :
- The target compound’s thiazolo[4,5-d]pyrimidine core is distinct from Thiochrome’s thiazolo[3,2-a]pyrimidine and VU0090157’s tetrahydropyrimidine . These variations alter electronic distribution and steric environments, impacting binding affinity to biological targets .
The sulfanyl bridge may confer redox activity or stability, contrasting with Thiochrome’s ethanol group, which increases hydrophilicity .
Piperidine/Piperazine Moieties :
- The target’s piperidinyl group and the piperazine in both facilitate hydrogen bonding, but the latter’s cyclohexylidene substituent introduces conformational rigidity, possibly affecting receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
